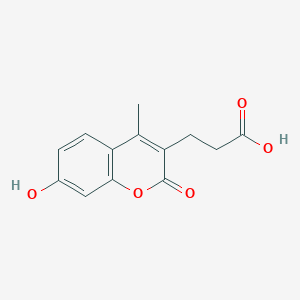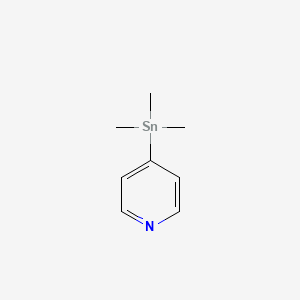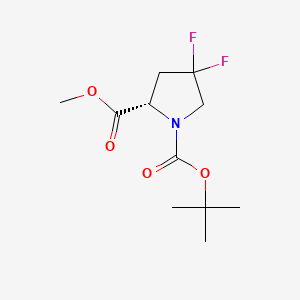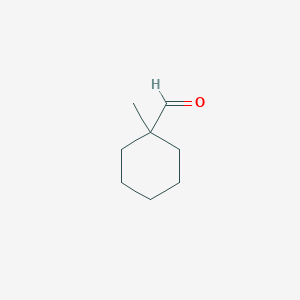![molecular formula C14H12O B1312265 3-[(E)-2-phenylvinyl]phenol CAS No. 76425-88-2](/img/structure/B1312265.png)
3-[(E)-2-phenylvinyl]phenol
描述
3-[(E)-2-phenylvinyl]phenol is an organic compound characterized by a phenol group attached to a styrene moiety. This compound is part of the phenolic family, which is known for its diverse biological activities and significant industrial applications. Phenolic compounds are widely recognized for their antioxidant, antimicrobial, and anti-inflammatory properties .
作用机制
Target of Action
The primary targets of phenolic compounds, such as 3-[(E)-2-phenylvinyl]phenol, are often proteins and enzymes in the body . Phenolic compounds are known to interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding .
Mode of Action
Phenolic compounds, including this compound, interact with their targets in a variety of ways. They can potentiate the action of certain proteins or enzymes, or they can inhibit their function . The specific mode of action depends on the structure of the phenolic compound and the nature of its target .
Biochemical Pathways
Phenolic compounds are involved in various biochemical pathways. They are primarily biosynthesized by the shikimate and acetate-malonate pathways . The aceto-malonate pathway plays a significant role in the biosynthesis of phenolic compounds . In higher plants, this pathway is usually coupled with the phenylpropanoid pathway and leads to the formation of flavonoids .
Pharmacokinetics
The pharmacokinetics of phenolic compounds involve their absorption, distribution, metabolism, and excretion (ADME). The Phenol-Explorer database provides comprehensive information on the in vivo metabolism and pharmacokinetics of dietary polyphenols .
Result of Action
The result of the action of phenolic compounds can vary widely. They can have antiseptic and disinfectant properties, be active against a wide range of micro-organisms, and be used to relieve itching . They can also undergo various reactions, including reactions with bases, reactive metals, diazonium salts, nitration, and bromination .
Action Environment
The action of phenolic compounds can be influenced by various environmental factors. For instance, the accumulation and biosynthesis of polyphenols in plants depend on many factors, including physiological–biochemical, molecular–genetic, and environmental factors . Furthermore, phenolic compounds can play key roles in the interaction between plants and their environment .
生化分析
Biochemical Properties
3-[(E)-2-phenylvinyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds, including this compound, are known to exhibit antioxidant properties by scavenging free radicals and chelating metal ions . This compound can interact with enzymes such as peroxidases and catalases, which are involved in the detoxification of hydrogen peroxide. Additionally, this compound can bind to proteins and alter their conformation, affecting their activity and stability.
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, phenolic compounds can modulate the activity of transcription factors, leading to changes in gene expression . This compound may also impact cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways. Furthermore, this compound can induce apoptosis in certain cell types by activating caspases and other apoptotic proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound can inhibit the activity of enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression . The stability and degradation of this compound should be carefully monitored to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At high doses, this compound may induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, leading to the formation of metabolites that can be further conjugated and excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes, thereby affecting the levels of metabolites in specific pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific compartments . The localization and distribution of this compound can influence its activity and function, as well as its potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
3-[(E)-2-phenylvinyl]phenol can be synthesized through various methods, including:
Nucleophilic Aromatic Substitution: This involves the substitution of an aryl halide with a nucleophile under specific conditions.
Preparation from Diazonium Salts: Aromatic primary amines can be treated with nitrous acid to form diazonium salts, which upon hydrolysis yield phenols.
Industrial Production Methods
Industrial production of phenolic compounds often involves the cumene process , where cumene (isopropylbenzene) is oxidized to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
化学反应分析
Types of Reactions
3-[(E)-2-phenylvinyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Dilute nitric acid.
Major Products
Oxidation: Quinones.
Halogenation: Halogenated phenols.
Nitration: Nitro-phenols.
科学研究应用
3-[(E)-2-phenylvinyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antioxidant properties, which help in protecting cells from oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial activities.
相似化合物的比较
3-[(E)-2-phenylvinyl]phenol can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): Both compounds have a hydroxyl group attached to an aromatic ring, but this compound has an additional styrene moiety, which enhances its biological activity.
Resveratrol: A phenolic compound found in grapes, known for its antioxidant properties.
These comparisons highlight the unique structural features and enhanced biological activities of this compound.
属性
IUPAC Name |
3-[(E)-2-phenylethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJTSIYYWRJFQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76425-88-2 | |
| Record name | Phenol, 3-(2-phenylethenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076425882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![3-[(3-Fluorophenyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1312214.png)


